5-Oxaspiro[3.4]octane-2-carboxylic acid
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, which are characterized by two rings connected through a single, shared atom known as the spiro atom, are increasingly prominent structural motifs in organic chemistry and medicinal chemistry. bldpharm.comtandfonline.com Their significance stems from their inherent three-dimensional nature, which offers a distinct advantage over flat, aromatic systems by allowing for the projection of functional groups into three-dimensional space. tandfonline.comrsc.org This topographical complexity can lead to more specific and potent interactions with biological targets like proteins and enzymes. tandfonline.com
The rigidity of spirocyclic scaffolds is another key feature. By replacing rotatable bonds, these structures can lock a molecule into a more defined conformation, which is beneficial for optimizing ligand-receptor binding. bldpharm.comresearchgate.net Furthermore, the incorporation of spirocycles into a molecule can significantly modulate its physicochemical properties. bldpharm.comtandfonline.com Attributes such as solubility, lipophilicity (logP), and metabolic stability can be fine-tuned by introducing these sp³-rich systems. tandfonline.comresearchgate.net The higher fraction of sp³-hybridized carbons in spirocycles is a desirable trait in drug discovery, as it is often correlated with a higher probability of clinical success. bldpharm.combldpharm.com Consequently, spirocyclic frameworks are found in numerous natural products and have been successfully integrated into a variety of approved drugs and clinical candidates. bldpharm.comrsc.orgnih.gov
Overview of the 5-Oxaspiro[3.4]octane Core Structure
The 5-Oxaspiro[3.4]octane core is a specific type of spirocyclic system. Its structure consists of a four-membered cyclobutane (B1203170) ring fused to a five-membered tetrahydrofuran (B95107) ring through a single spiro carbon atom. The "5-Oxa" designation indicates that an oxygen atom replaces a carbon at the fifth position of the spiro[3.4]octane hydrocarbon framework.
This scaffold combines the features of an oxetane (B1205548) (or in this specific numbering, a tetrahydrofuran ring) with a cyclobutane ring. Oxetanes themselves are valuable motifs in medicinal chemistry, known for their ability to improve properties like aqueous solubility and metabolic stability. nuph.edu.ua The 5-Oxaspiro[3.4]octane structure provides a rigid, three-dimensional framework that can be used as a building block in the synthesis of more complex molecules. Its defined stereochemistry and conformational rigidity make it an attractive scaffold for designing compounds that target specific biological binding sites.
Academic Context and Research Focus of 5-Oxaspiro[3.4]octane-2-carboxylic acid
This compound is a derivative of the core structure, featuring a carboxylic acid group attached to the cyclobutane ring at the second position. This functional group provides a key handle for further chemical modifications, making the compound a valuable synthetic intermediate.
In the academic and industrial research context, this compound and its analogs are explored primarily as building blocks in drug discovery. researchgate.net The rigid spirocyclic core serves as a novel scaffold to explore new chemical space and develop intellectual property. rsc.org Research has shown that derivatives of related oxa- and aza-spiro[3.4]octane systems are being investigated for various therapeutic applications. For instance, derivatives of 5-oxa-2-azaspiro[3.4]octane have been patented as M4 receptor agonists for potential use in treating neurological disorders. google.com Similarly, 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been developed as potent and selective antagonists for the somatostatin (B550006) receptor subtype 5 (SSTR5), a target for type 2 diabetes treatment. nih.gov The carboxylic acid moiety on this compound allows for its incorporation into larger molecules to modulate their pharmacokinetic and physicochemical properties, potentially improving their viability as drug candidates. researchgate.net
Chemical Compound Information
Below are the key chemical identifiers and properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₁₂O₃ | nih.gov |
| Molecular Weight | 156.18 g/mol | nih.gov |
| CAS Number | 1374658-88-4 | nih.gov |
| InChIKey | IKQYNEIRTGISNQ-UHFFFAOYSA-N | nih.gov |
| SMILES | C1CC2(CC(C2)C(=O)O)OC1 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(5-6)2-1-3-11-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYNEIRTGISNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374658-88-4 | |
| Record name | 5-oxaspiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 5 Oxaspiro 3.4 Octane 2 Carboxylic Acid Derivatives
Exploration of Functional Group Transformations
The carboxylic acid moiety of 5-Oxaspiro[3.4]octane-2-carboxylic acid is the primary site for functional group transformations, notably esterification and decarboxylation.
Esterification Mechanisms
The conversion of this compound to its corresponding esters typically proceeds via acid-catalyzed esterification, commonly known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reversible reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com
The mechanism involves several equilibrium steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk
Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the newly added alkoxy group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl double bond. youtube.com
Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
The equilibrium of the Fischer esterification is driven towards the product side by using the alcohol as the solvent (a large excess) or by removing water as it is formed. masterorganicchemistry.com
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group with the release of carbon dioxide, is a reaction that carboxylic acids can undergo, typically under heat. wikipedia.org Simple carboxylic acids decarboxylate slowly. However, the reaction is significantly facilitated if there is an electron-withdrawing group at the β-position to the carboxyl group. wikipedia.orgmasterorganicchemistry.com
For a derivative of this compound to undergo facile decarboxylation, a ketone would need to be present at the beta-position (C4 of the cyclobutane (B1203170) ring). The mechanism for such a β-keto acid derivative proceeds through a cyclic, concerted six-membered transition state:
The carbonyl oxygen of the carboxylic acid is hydrogen-bonded to the hydrogen of the β-keto group.
Upon heating, a concerted redistribution of electrons occurs. masterorganicchemistry.com
The C-C bond between the carboxyl group and the alpha-carbon breaks, with the electrons forming a new C=C double bond (part of an enol intermediate).
Simultaneously, the O-H bond of the carboxyl group breaks, and the hydrogen is transferred to the keto group's oxygen.
This process releases carbon dioxide and forms an enol, which then tautomerizes to the more stable ketone product. masterorganicchemistry.com
Without this β-keto group, decarboxylation of this compound or its derivatives would require harsh conditions and may proceed through less common, higher-energy pathways such as radical mechanisms. wikipedia.org
Nucleophilic Reactivity of the Spirocyclic System
The 5-Oxaspiro[3.4]octane framework is relatively stable. The tetrahydrofuran (B95107) ring can, under harsh acidic conditions, undergo protonation of the ether oxygen, followed by nucleophilic attack. This would lead to ring-opening of the five-membered ring. The attacking nucleophile would likely approach the less sterically hindered carbon adjacent to the ether oxygen. However, the primary site of nucleophilic reactivity in derivatives is typically at a carbonyl carbon, such as in an ester or ketone derived from the parent carboxylic acid. For example, the ester derivative can undergo nucleophilic acyl substitution, a fundamental reaction for creating other derivatives like amides.
Reaction Cascade and Rearrangement Mechanisms
Derivatives of this compound can be precursors to substrates for complex reaction cascades and rearrangements, including the Wolff rearrangement and Baeyer-Villiger oxidation.
Wolff Rearrangement and Concerted Asynchronous Cycloaddition
The Wolff rearrangement is a key reaction of α-diazoketones, which can be synthesized from the corresponding carboxylic acid. wikipedia.org For a derivative of this compound, this would involve converting the acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form the α-diazoketone.
The Wolff rearrangement itself can be induced thermally, photochemically, or with a metal catalyst (e.g., silver(I) oxide). wikipedia.org The mechanism involves the elimination of dinitrogen gas and a 1,2-rearrangement to form a highly reactive ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.org This rearrangement can proceed through a concerted pathway or via a carbene intermediate, depending on the reaction conditions. organic-chemistry.org
The resulting ketene is a valuable synthetic intermediate. It can react with nucleophiles (like water or alcohols) to form carboxylic acid derivatives or undergo cycloaddition reactions. wikipedia.org For instance, in a [2+2] cycloaddition with an imine, a β-lactam can be formed. rsc.org In a [4+2] cycloaddition, the reaction can be concerted but asynchronous, meaning the two new sigma bonds are formed at different rates. rsc.org This asynchronicity is often observed in complex cycloadditions and can be influenced by steric and electronic factors of the reacting partners. rsc.org
Table 1: Potential Reaction Pathways of Wolff Rearrangement Intermediate
| Reactant for Ketene | Reaction Type | Product Class |
|---|---|---|
| Water | Nucleophilic Addition | Homologated Carboxylic Acid |
| Alcohol | Nucleophilic Addition | Homologated Ester |
| Amine | Nucleophilic Addition | Homologated Amide |
| Alkene | [2+2] Cycloaddition | Cyclobutanone (B123998) |
Baeyer-Villiger Oxidation of Spirocyclic Ketones
The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as m-CPBA, or hydrogen peroxide. wikipedia.orgnih.govorganic-chemistry.org A spirocyclic ketone derived from this compound, for example, a 6-oxaspiro[3.4]octan-5-one, could undergo this reaction.
The mechanism involves:
Protonation of the ketone's carbonyl oxygen by the acid.
Nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.
A concerted migration of one of the α-carbons to the adjacent oxygen atom, with simultaneous cleavage of the weak O-O bond. This step is the rate-determining step.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of a spirocyclic ketone, ring strain can also influence the outcome. organic-chemistry.org For a ketone on the cyclobutane ring of the spiro[3.4]octane system, the more substituted carbon or the carbon whose migration would relieve more ring strain would be expected to migrate, leading to the formation of a lactone. mdpi.com
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Aptitude |
|---|---|
| Tertiary Alkyl | Highest |
| Secondary Alkyl | High |
| Phenyl | Medium |
| Primary Alkyl | Low |
Ring Opening and Recyclization Sequences of Oxetane (B1205548) Moieties
The oxetane ring in this compound derivatives is a strained four-membered ether. This inherent ring strain is the primary driving force for ring-opening reactions, which can be initiated under various conditions, particularly with acid catalysis.
Under acidic conditions, the oxygen atom of the oxetane is protonated, forming a good leaving group and activating the ring toward nucleophilic attack. The subsequent ring-opening can proceed via a mechanism with characteristics of both SN1 and SN2 pathways. The more substituted carbon atom of the oxetane can stabilize a partial positive charge, favoring an SN1-like transition state.
A potential ring-opening and recyclization sequence for a derivative of this compound is hypothesized in the scheme below. Protonation of the oxetane oxygen, followed by intramolecular attack by the carboxylic acid moiety, could lead to the formation of a bicyclic lactone. This type of transformation represents a recyclization event where the initial spirocyclic system is converted into a fused ring system. The regioselectivity of such a reaction would be influenced by the stability of the intermediates and the stereoelectronic requirements of the cyclization step.
| Step | Description | Intermediate/Product |
| 1 | Protonation of the oxetane oxygen by an acid catalyst. | Protonated oxetane |
| 2 | Intramolecular nucleophilic attack by the carboxylic acid. | Bicyclic oxonium ion intermediate |
| 3 | Deprotonation. | Fused bicyclic lactone |
This table represents a hypothetical reaction pathway based on general principles of oxetane reactivity.
It is important to note that the specific reaction conditions, including the nature of the acid catalyst and the solvent, would play a crucial role in determining the outcome of such a reaction.
Intramolecular Aldehyde-Ene Reactions in Spirocycle Formation
The intramolecular aldehyde-ene reaction is a powerful tool for the formation of cyclic structures. In the context of derivatives of this compound, an appropriately functionalized substrate could undergo such a reaction to generate more complex polycyclic systems.
For this reaction to occur, a derivative of this compound bearing both an aldehyde group (the enophile) and an alkene (the ene) at suitable positions is required. The reaction proceeds through a pericyclic transition state involving a 1,5-hydrogen shift from the ene to the enophile, with concomitant formation of a new carbon-carbon bond and migration of the double bond.
Lewis acids are often employed to catalyze carbonyl-ene reactions by coordinating to the carbonyl oxygen, thereby lowering the LUMO of the enophile and accelerating the reaction. The stereochemical outcome of the reaction is often dictated by the geometry of the transition state, which seeks to minimize steric interactions.
Consider a hypothetical derivative where the carboxylic acid has been converted to an aldehyde and an alkenyl side chain is present. An intramolecular ene reaction could lead to the formation of a new ring fused to the existing spirocyclic framework.
| Reactant Features | Reaction Type | Key Transformation | Potential Product |
| Aldehyde (enophile) | Intramolecular Ene | C-C bond formation | Fused polycyclic spiro compound |
| Alkene (ene) | 1,5-Hydrogen shift |
This table outlines the general requirements and outcome for a hypothetical intramolecular aldehyde-ene reaction.
The feasibility and stereoselectivity of such an intramolecular aldehyde-ene reaction would be highly dependent on the length and flexibility of the tether connecting the ene and enophile components, as well as the specific reaction conditions, including the choice of Lewis acid catalyst. Detailed mechanistic studies, likely involving computational modeling and isotopic labeling experiments, would be necessary to fully elucidate the intricacies of this transformation for derivatives of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Oxaspiro 3.4 Octane 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Oxaspiro[3.4]octane-2-carboxylic acid, both ¹H and ¹³C NMR would be essential for confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings. The chemical shifts and coupling patterns of these protons would be influenced by their stereochemical environment, including the spirocyclic center. The protons on the carbon adjacent to the carboxylic acid group and the oxygen atom would exhibit characteristic downfield shifts. Due to the rigidity of the spirocyclic system, complex coupling patterns (e.g., geminal and vicinal couplings) would be anticipated, providing valuable information on the molecule's conformation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would be expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming a lack of symmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-185 ppm. The spiro carbon, being a quaternary carbon bonded to an oxygen, would also have a characteristic chemical shift. The remaining signals would correspond to the methylene (B1212753) and methine carbons of the two rings.
Hypothetical ¹³C NMR Data Table
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O | 170-185 |
| Spiro-C | 80-100 |
| CH-COOH | 40-55 |
| Ring CH₂ (next to O) | 65-80 |
| Other Ring CH₂ | 20-40 |
Note: This table is predictive and not based on experimental data.
Diastereomeric Ratio Determination by NMR
The synthesis of this compound could potentially result in the formation of diastereomers due to the presence of multiple stereocenters. NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the diastereomeric ratio. In a mixture of diastereomers, separate sets of signals for each diastereomer would be observed in the NMR spectrum. The integration of these distinct signals would allow for the quantification of the relative amounts of each diastereomer present in the sample.
Mass Spectrometry Techniques
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the expected ion would be [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 157.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 155.07. The confirmation of these ions would verify the molecular weight of the compound.
Accurate Mass Spectrometry (e.g., TOF Mass Spectrometer) for Elemental Composition
High-resolution mass spectrometry (HRMS), often performed using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. This allows for the determination of the elemental composition of the molecule. For C₈H₁₂O₃, the calculated exact mass is 156.07864 Da. An experimental measurement from an HRMS instrument that matches this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 157.08592 |
| [M+Na]⁺ | 179.06786 |
| [M-H]⁻ | 155.07136 |
Note: This table is based on theoretical calculations.
Computational Chemistry and Theoretical Studies on 5 Oxaspiro 3.4 Octane 2 Carboxylic Acid
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. For a molecule like 5-Oxaspiro[3.4]octane-2-carboxylic acid, such studies could be instrumental in understanding its synthesis, reactivity, and potential degradation pathways.
For instance, the synthesis of the 5-oxaspiro[3.4]octane scaffold might involve intramolecular cyclization or cycloaddition reactions. Quantum chemical calculations could be employed to:
Evaluate different synthetic routes: By comparing the activation energies of various proposed reaction pathways, the most energetically favorable route can be predicted.
Understand stereoselectivity: In reactions where multiple stereoisomers can be formed, computational models can predict the most likely stereochemical outcome by calculating the energies of the diastereomeric transition states.
Investigate the role of catalysts: The interaction of catalysts with the reactants can be modeled to understand how they lower the activation energy and influence the reaction mechanism.
A hypothetical application could be the study of the esterification of this compound. A DFT study could model the reaction with an alcohol under acidic or basic conditions, providing the following insights:
| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |
| Formation of tetrahedral intermediate | Activation Energy (Ea) | 15.2 |
| Proton transfer | Activation Energy (Ea) | 3.5 |
| Elimination of water | Activation Energy (Ea) | 12.8 |
| Overall Reaction | Reaction Energy (ΔEr) | -5.4 |
This interactive table presents hypothetical energy values for the key steps in an esterification reaction, illustrating the type of data that can be generated through quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations of Spirocyclic Systems
The rigid nature of spirocyclic systems like this compound significantly limits their conformational freedom compared to their acyclic counterparts. This conformational rigidity is a key feature that makes spirocyclic scaffolds attractive in drug design, as it can lead to higher binding affinities and selectivities for biological targets.
Conformational analysis of this compound would involve identifying the stable low-energy conformations of the molecule. This is typically achieved by performing a systematic search of the potential energy surface using methods like molecular mechanics or quantum mechanics. The analysis would focus on:
The puckering of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings.
The orientation of the carboxylic acid group relative to the spirocyclic core.
The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen.
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. An MD simulation of this compound, solvated in a relevant medium like water, could reveal:
The stability of different conformations and the transitions between them.
The solvent-solute interactions and the organization of solvent molecules around the spirocycle.
The flexibility of the rings and the substituent.
MD simulations on other carboxylic acids have been used to investigate their behavior at interfaces and in solution. researchgate.netresearchgate.net Similar studies on this spirocyclic carboxylic acid would provide valuable information on its physicochemical properties.
A hypothetical summary of a conformational analysis and MD simulation could be presented as follows:
| Parameter | Computational Method | Result |
| Lowest energy conformer | DFT (B3LYP/6-31G*) | Carboxylic acid in an equatorial-like position |
| Ring puckering (Cyclobutane) | MD Simulation | Average dihedral angle of 25° |
| Ring puckering (Tetrahydrofuran) | MD Simulation | Envelope conformation with oxygen as the flap |
| Solvent Accessible Surface Area (SASA) | MD Simulation | Average of 250 Ų in water |
This interactive table showcases the kind of data that can be obtained from conformational analysis and molecular dynamics simulations, providing insights into the structural and dynamic properties of the molecule.
Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)
Computational chemistry offers highly accurate methods for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and stereochemical assignment.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard tool in organic chemistry. By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the chemical shifts with a high degree of accuracy. For this compound, this would involve:
Optimizing the geometry of the molecule at a suitable level of theory.
Performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the isotropic shielding values.
Referencing these values to a standard (e.g., Tetramethylsilane) to get the chemical shifts.
Comparing the calculated NMR spectra with experimental data can confirm the proposed structure and help in assigning the resonances.
Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, ECD spectroscopy is a powerful technique for determining the absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating ECD spectra from first principles. mdpi.com The process involves:
Generating low-energy conformers of the chiral molecule.
Calculating the ECD spectrum for each conformer.
Boltzmann-averaging the individual spectra to obtain the final theoretical spectrum.
By comparing the sign and intensity of the calculated Cotton effects with the experimental ECD spectrum, the absolute stereochemistry of the chiral centers in this compound can be unambiguously determined. This approach is widely used for natural products and other complex chiral molecules containing spirocyclic motifs. researchgate.net
A hypothetical comparison of experimental and calculated spectroscopic data is shown below:
| Spectroscopic Parameter | Experimental Value | Calculated Value (Method) |
| ¹H NMR (δ, ppm) - H at C2 | 3.15 | 3.22 (DFT/GIAO) |
| ¹³C NMR (δ, ppm) - C5 (Spiro) | 85.4 | 86.1 (DFT/GIAO) |
| ECD (λ, nm; Δε) | +2.8 at 215 nm | +3.1 at 212 nm (TD-DFT) |
This interactive table illustrates how theoretical predictions of spectroscopic parameters can be compared with experimental data to aid in structural and stereochemical assignments.
Structure-Activity Relationship (SAR) Computational Approaches for Spirocyclic Scaffolds
Spirocyclic scaffolds are of great interest in medicinal chemistry due to their ability to introduce three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties. researchgate.nettandfonline.comnih.gov Computational approaches are central to exploring the Structure-Activity Relationships (SAR) of compounds built around these scaffolds.
For this compound, a computational SAR study would typically involve:
Building a library of virtual analogs: This would involve systematically modifying the core structure by adding various substituents at different positions on the cyclobutane and tetrahydrofuran rings, or by modifying the carboxylic acid group.
Calculating molecular descriptors: For each analog, a range of physicochemical and structural properties (e.g., lipophilicity, polar surface area, molecular weight, shape, and electronic properties) would be calculated.
Developing QSAR models: If experimental biological activity data is available for a set of training compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically correlate the calculated descriptors with the biological activity, allowing for the prediction of activity for new, untested compounds.
Molecular docking and pharmacophore modeling: If the biological target of the compounds is known, molecular docking simulations can be used to predict the binding mode and affinity of the analogs within the target's active site. Pharmacophore models can be generated to identify the key structural features required for biological activity.
The insights gained from these computational SAR studies can guide the synthesis of new derivatives of this compound with potentially enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov High-throughput synthesis and computational techniques can accelerate these optimization studies. tandfonline.comnih.gov
Synthetic Applications and Derivative Chemistry of 5 Oxaspiro 3.4 Octane 2 Carboxylic Acid As a Building Block
Role as a Versatile Synthon in Complex Molecule Synthesis
5-Oxaspiro[3.4]octane-2-carboxylic acid is a versatile synthon, or building block, for the synthesis of more complex molecules. Its structure, which incorporates both a cyclobutane (B1203170) and a tetrahydrofuran (B95107) ring, provides a rigid framework that can be functionalized in various ways. The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, and alcohols, which can then be used to construct more elaborate molecules. The spirocyclic nature of the molecule also allows for the introduction of stereocenters in a controlled manner, which is crucial for the development of chiral drugs. researchgate.net
Development of Spirocyclic Scaffolds in Medicinal Chemistry
The use of spirocyclic scaffolds in medicinal chemistry has been driven by the need to explore new areas of chemical space and to develop drug candidates with improved physicochemical and pharmacokinetic properties. bldpharm.com this compound provides a valuable starting point for the synthesis of a variety of spirocyclic scaffolds with potential applications in drug discovery.
Spiroannulated systems, such as those derived from this compound, offer a way to expand the diversity of molecular shapes and to access regions of chemical space that are not accessible with more traditional, "flat" aromatic systems. The three-dimensional nature of spirocycles allows for a more precise positioning of functional groups in space, which can lead to improved interactions with biological targets. nih.gov
The rigid nature of the 5-Oxaspiro[3.4]octane framework makes it an ideal scaffold for the design of conformationally constrained molecules. researchgate.net By restricting the conformational flexibility of a molecule, it is often possible to increase its potency and selectivity for a particular biological target. This is because the molecule is pre-organized in the correct conformation for binding, which reduces the entropic penalty associated with binding. nuph.edu.ua
The physicochemical and pharmacokinetic properties of a drug candidate, such as its solubility, permeability, and metabolic stability, are critical for its success. The spirocyclic scaffold of this compound can be used to modulate these properties in a predictable manner. For example, the introduction of a spirocycle can increase the sp3 character of a molecule, which has been correlated with improved clinical success. bldpharm.com Additionally, the oxetane (B1205548) ring in the 5-oxaspiro[3.4]octane system can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties. nuph.edu.ua
The novelty of a molecular scaffold is a key consideration in drug discovery, as it can provide a basis for new intellectual property. researchgate.net The use of this compound as a building block allows for the creation of novel spirocyclic motifs that are not found in existing drugs or in the chemical literature. This can provide a competitive advantage in the development of new therapeutic agents.
Synthesis of Functionalized Derivatives for Specific Applications
The carboxylic acid group of this compound can be readily transformed into a variety of other functional groups, allowing for the synthesis of a wide range of functionalized derivatives. For example, the carboxylic acid can be reduced to an alcohol, which can then be further modified to introduce other functional groups. The synthesis of such derivatives is crucial for exploring the structure-activity relationships of a particular class of compounds and for optimizing their biological activity. univ.kiev.uanih.gov
Preparation of Bioisosteres of Carboxylic Acid Functional Groups
The carboxylic acid moiety is a common functional group in many biologically active compounds, often crucial for target binding. However, it can also confer undesirable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. researchgate.netsemanticscholar.org Consequently, the replacement of a carboxylic acid with a suitable bioisostere—a group with similar physicochemical properties that can interact with the target in a comparable manner—is a widely used strategy in drug design. researchgate.netsemanticscholar.org
While direct studies on the use of this compound to create specific bioisosteres are not extensively documented in publicly available literature, its structural motifs are relevant to this area. The spirocyclic oxetane core, in particular, is recognized as a valuable scaffold in medicinal chemistry. Oxetanes are known to be bioisosteric replacements for gem-dimethyl groups and carbonyl groups, and they can influence properties like solubility and metabolic stability.
The carboxylic acid of this compound can be synthetically transformed into various known carboxylic acid bioisosteres. For instance, it can be converted to a tetrazole, a common acidic bioisostere, through a multi-step sequence likely involving conversion to the corresponding amide, followed by dehydration to a nitrile, and subsequent reaction with an azide (B81097) source. Other potential bioisosteric replacements that could be synthesized from this starting material include hydroxamic acids and acylsulfonamides, leveraging the reactivity of the carboxyl group.
Table 1: Potential Carboxylic Acid Bioisosteres Derivable from this compound
| Bioisostere Group | General Structure | Potential Synthetic Precursor from Target Molecule |
| Tetrazole | R-CNNNN-H | 5-Oxaspiro[3.4]octane-2-carbonitrile |
| Hydroxamic Acid | R-C(=O)NHOH | This compound |
| Acylsulfonamide | R-C(=O)NHSO₂R' | 5-Oxaspiro[3.4]octane-2-carbonyl chloride |
This table presents hypothetical synthetic pathways based on standard organic chemistry transformations.
Precursors for Amines and Halogenated Compounds
The carboxylic acid functionality of this compound serves as a convenient starting point for the synthesis of various derivatives, including amines and halogenated compounds. These derivatives are valuable intermediates for further functionalization in drug discovery programs.
A plausible and analogous synthetic strategy for the preparation of amines and bromides can be inferred from the synthesis of related 2,5-dioxaspiro[3.4]octane building blocks. nuph.edu.uaresearchgate.net This involves a sequence of reduction, activation of the resulting alcohol, and subsequent nucleophilic substitution.
Specifically, the carboxylic acid can be reduced to the corresponding alcohol, (5-oxaspiro[3.4]octan-2-yl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄). The resulting primary alcohol can then be converted into a good leaving group, for example, by mesylation with methanesulfonyl chloride. This mesylate is a versatile intermediate. nuph.edu.uaresearchgate.net
For the synthesis of the corresponding amine, the mesylate can undergo nucleophilic substitution with sodium azide (NaN₃) to yield an azido (B1232118) intermediate. Subsequent reduction of the azide, for instance, via a Staudinger reaction or catalytic hydrogenation, would afford the primary amine, (5-oxaspiro[3.4]octan-2-yl)methanamine. A similar amine, (5-oxaspiro[3.4]octan-6-yl)methanamine hydrochloride, has been synthesized, demonstrating the viability of accessing amino-functionalized oxaspiro[3.4]octane systems. semanticscholar.org
To obtain halogenated derivatives, the activated alcohol (e.g., the mesylate) can be displaced by a halide ion. For example, reaction with lithium bromide (LiBr) would yield 2-(bromomethyl)-5-oxaspiro[3.4]octane. researchgate.net
Table 2: Synthetic Scheme for Amine and Halide Derivatives
| Starting Material | Reagents and Conditions | Intermediate/Product |
| This compound | 1. LiAlH₄, THF2. H₂O | (5-oxaspiro[3.4]octan-2-yl)methanol |
| (5-oxaspiro[3.4]octan-2-yl)methanol | MsCl, Et₃N, CH₂Cl₂ | (5-oxaspiro[3.4]octan-2-yl)methyl methanesulfonate |
| (5-oxaspiro[3.4]octan-2-yl)methyl methanesulfonate | NaN₃, DMF; then PPh₃, H₂O or H₂, Pd/C | (5-oxaspiro[3.4]octan-2-yl)methanamine |
| (5-oxaspiro[3.4]octan-2-yl)methyl methanesulfonate | LiBr, THF | 2-(bromomethyl)-5-oxaspiro[3.4]octane |
This table outlines a representative synthetic sequence based on analogous chemical transformations. nuph.edu.uaresearchgate.net
Incorporation into Nucleoside Analogues for Biological Studies
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov Modifications to the sugar moiety are a common strategy to alter the biological activity, selectivity, and pharmacokinetic properties of these compounds. nih.gov The incorporation of spirocyclic systems into the sugar scaffold is an area of active research, as it introduces conformational rigidity and novel three-dimensional structures that can lead to improved biological profiles. nih.govnih.govthieme-connect.de
The 5-oxaspiro[3.4]octane scaffold represents an interesting motif for the design of novel nucleoside analogues. While the direct synthesis of nucleoside analogues from this compound has not been explicitly reported, the synthesis of 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs has been described and shown to possess potent antiviral activity against SARS-CoV-2. nih.gov This demonstrates the potential of spirocyclic oxetanes in the design of biologically active nucleoside mimics.
A hypothetical approach to incorporate the 5-oxaspiro[3.4]octane moiety into a nucleoside analogue could involve the transformation of the carboxylic acid into a group that can be coupled with a nucleobase. For example, the carboxylic acid could be converted into a suitable electrophile or a precursor that can be elaborated into a sugar mimic. This modified "sugar" could then be coupled with a purine (B94841) or pyrimidine (B1678525) base to afford the target nucleoside analogue. The resulting spirocyclic nucleoside would be a rigid structure, and its biological activity would be of interest for screening in various antiviral and anticancer assays.
Table 3: Key Features of Spirocyclic Oxetane Nucleoside Analogues
| Feature | Description | Potential Impact on Biological Activity |
| Conformational Rigidity | The spirocyclic system locks the conformation of the sugar mimic. | May lead to higher binding affinity and selectivity for target enzymes (e.g., polymerases, kinases). |
| Three-Dimensionality | The spirocyclic nature provides a distinct 3D shape compared to natural nucleosides. | Can explore different binding pockets of target proteins and potentially overcome resistance mechanisms. |
| Modified Physicochemical Properties | The oxetane ring can influence solubility, lipophilicity, and metabolic stability. | May improve pharmacokinetic properties, such as oral bioavailability and half-life. |
Conclusion and Future Research Directions in Oxaspiro 3.4 Octane Chemistry
Summary of Current Synthetic Achievements and Challenges
The synthesis of the 5-oxaspiro[3.4]octane core, particularly with a carboxylic acid functionality at the 2-position, is not extensively documented in publicly available literature, highlighting a significant research gap. However, achievements in the synthesis of analogous spiro[3.4]octane systems and related oxaspirocycles provide a foundation for potential synthetic strategies.
A notable achievement in a related system is the synthesis of cis- and trans-spiro[3.4]octane-2-carboxylic acids. This work demonstrates the feasibility of constructing the core carbocyclic spiro[3.4]octane skeleton and introducing a carboxylic acid group at the desired position. The synthesis involved a multi-step sequence starting from cyclopentanone (B42830), showcasing classical organic reactions to build the spirocyclic framework.
Another relevant success is the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, including a carboxylate derivative at the 7-position. This was achieved through a ring-closing metathesis (RCM) strategy, a powerful tool in modern organic synthesis for the formation of cyclic structures. The sequence involved the preparation of an unsaturated spirooxetane from a vinyl oxetanol, followed by RCM and subsequent hydrogenation and hydrolysis to yield the carboxylic acid.
Despite these successes in related systems, the direct synthesis of 5-Oxaspiro[3.4]octane-2-carboxylic acid presents unique challenges. A key hurdle is the controlled formation of the oxetane (B1205548) ring fused at the spirocenter of a cyclopentane (B165970) ring that also bears a precursor to the carboxylic acid. The inherent ring strain of the four-membered oxetane ring requires carefully designed synthetic routes to avoid undesired side reactions. Furthermore, achieving stereocontrol at the spirocenter and the carbon bearing the carboxylic acid group remains a significant challenge that needs to be addressed for the synthesis of enantiomerically pure compounds.
Emerging Methodologies for Spiro[3.4]octane Synthesis and Functionalization
Recent advances in synthetic organic chemistry offer promising avenues for the construction and functionalization of spiro[3.4]octane systems, which can be adapted for the synthesis of this compound.
One of the most powerful emerging techniques is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This reaction could potentially be employed by reacting a suitable cyclopentene (B43876) derivative, functionalized with a precursor for the carboxylic acid, with a carbonyl compound under photochemical conditions. The regioselectivity and stereoselectivity of this reaction would be critical factors to control.
Intramolecular etherification represents another viable strategy. A suitably functionalized cyclopentane precursor bearing both a hydroxymethyl group (or a protected equivalent) and a leaving group at the spiro-position, along with the carboxylic acid precursor, could undergo intramolecular cyclization to form the desired oxaspiro[3.4]octane ring system.
Furthermore, modern catalytic methods are continuously being developed for the synthesis of spirocycles. These include transition-metal-catalyzed C-H activation/functionalization and cycloaddition reactions that can offer high efficiency and selectivity. The application of these methods could provide more direct and atom-economical routes to the 5-oxaspiro[3.4]octane core.
The functionalization of the pre-formed spiro[3.4]octane skeleton is also an area of active research. The carboxylic acid group in this compound itself offers a handle for a wide range of chemical transformations, allowing for the synthesis of a library of derivatives with diverse functionalities.
Untapped Potential of this compound in Advanced Organic Synthesis and Design
The unique structural features of this compound suggest significant untapped potential in several areas of advanced organic synthesis and design, particularly in the realm of medicinal chemistry.
As a Novel Scaffold for Drug Discovery: The rigid, three-dimensional nature of the 5-oxaspiro[3.4]octane core makes it an attractive scaffold for the design of new therapeutic agents. The defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets. The presence of the oxetane moiety can improve physicochemical properties such as solubility and metabolic stability, which are crucial for drug development. The carboxylic acid group can act as a key pharmacophoric element or be used to attach the scaffold to other molecular fragments.
As a Building Block for Complex Molecule Synthesis: this compound can serve as a versatile building block for the synthesis of more complex natural products or other biologically active molecules. The carboxylic acid can be converted into a variety of other functional groups, and the oxetane ring can potentially be opened to introduce further functionality.
In Materials Science: The rigid and well-defined structure of this spirocyclic compound could also find applications in materials science, for example, in the design of new polymers or liquid crystals with unique properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxaspiro[3.4]octane-2-carboxylic acid, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclization strategies, such as intramolecular lactonization or spiroannulation. For example, spiro[3.4]octane derivatives can be synthesized via keto-acid intermediates (e.g., cis- and trans-spiro[3.4]-6-octanone-2-carboxylic acids), where stereochemical control is achieved using chiral catalysts or enantioselective conditions . Key parameters include temperature (e.g., reflux in anhydrous solvents), catalyst selection (e.g., Ru complexes for dehydrogenation), and purification via column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., distinguishing cis/trans isomers via coupling constants) .
- Mass Spectrometry (MS) : Verify molecular weight using high-resolution MS (HRMS) .
- HPLC : Assess purity (>95% by reverse-phase chromatography) and monitor degradation products .
Q. What are the key thermodynamic properties (e.g., pKa, solubility) of this compound, and how are they determined experimentally?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in aqueous solutions at controlled temperatures (e.g., 25°C). Reported pKa values for spiro[3.4]octane-2-carboxylic acid derivatives range between 3.5–4.2, influenced by substituent effects .
- Solubility : Measure via gravimetric analysis in solvents like water, DMSO, or ethanol. Spirocyclic acids generally exhibit moderate aqueous solubility due to hydrophobic spiro frameworks .
Advanced Research Questions
Q. How do substituent positions (e.g., keto groups, methylene) affect the acidity and reactivity of spirocyclic carboxylic acids?
- Methodological Answer : Substituents alter electrostatic fields and steric environments. For example:
- Keto Groups : Increase acidity via electron-withdrawing effects (e.g., spiro[3.4]-6-octanone-2-carboxylic acid has a lower pKa than non-keto analogs) .
- Methylene Groups : Reduce acidity but enhance reactivity in deuterium exchange studies at C5/C7 positions. Compare rate constants (k/k₀) under basic conditions using deuterated solvents .
Q. What computational models are used to predict physicochemical properties, and how do they compare with experimental data?
- Methodological Answer : The Kirkwood-Westheimer (K-W) electrostatic field model is applied to predict pKa values. Parameters include cavity shape (spherical vs. ellipsoidal) and dipole orientation. For spiro[3.4]octane-2-carboxylic acid, ellipsoidal cavities better approximate experimental pKa values (deviations < 0.3 units) than spherical models . Discrepancies arise from neglecting solvation entropy or steric strain .
Q. What methodologies are used to study deuterium exchange kinetics in spiro compounds, and what mechanistic insights do they provide?
- Methodological Answer :
- Base-Catalyzed Exchange : Monitor deuterium incorporation at C5/C7 using ¹H NMR or mass spectrometry. For example, spiro keto acids undergo exchange at rates proportional to hydroxide ion concentration ([OH⁻]), with activation parameters (ΔH‡, ΔS‡) calculated via Eyring plots .
- Mechanistic Insight : Exchange rates reflect charge-dipole interactions between the carboxylate anion and remote substituents, supporting electrostatic field models over inductive effects .
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?
- Methodological Answer : Use chiral auxiliaries or catalysts. For example:
- Ru Catalysts : Asymmetric hydrogenation of prochiral spirocyclic ketones yields enantiomerically pure acids (e.g., >90% ee for bicyclic analogs) .
- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation using chiral amines (e.g., (R)-1-phenylethylamine) .
Q. What strategies address discrepancies between theoretical (K-W model) and experimental pKa values?
- Methodological Answer :
- Refine Cavity Parameters : Adjust ellipsoid axes ratios to better match molecular dimensions .
- Include Solvent Effects : Incorporate explicit solvent molecules in molecular dynamics (MD) simulations to account for hydrogen bonding .
- Hybrid Models : Combine K-W with semi-empirical corrections for steric strain or inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
